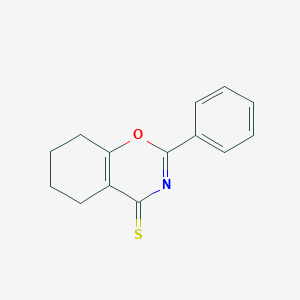![molecular formula C27H44Ge3O B11711185 Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether is a unique organogermanium compound with the molecular formula C27H44Ge3O . This compound is known for its distinctive structure, which includes three trimethylgermyl groups attached to a cyclohexyl ring, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether typically involves the reaction of phenyl ether with 1,3,5-tris(trimethylgermyl)cyclohexane under specific conditions. The Williamson ether synthesis is a common method used, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often require a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale ether synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether bond is cleaved and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates, and strong bases like NaH or Ag2O
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether involves its interaction with molecular targets through its ether and germanium groups. These interactions can influence various biochemical pathways, although detailed studies on its specific mechanisms are limited .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl ether
- 4-(Trimethylsilyl)phenyl ether
- 4-(Triphenylsilyl)phenyl ether
- 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
- 4-(Tert-butyl)-phenyl phenyl ether
- Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether
- 4-(Picrylamino)phenyl ether
- Butyl 4-(tert-pentyl)-phenyl ether
- N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-3-(trimethylgermyl)propanamide
- Pentyl phenyl ether
Uniqueness
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether is unique due to the presence of three trimethylgermyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it a valuable compound for specialized research and industrial applications.
Propriétés
Formule moléculaire |
C27H44Ge3O |
|---|---|
Poids moléculaire |
602.5 g/mol |
Nom IUPAC |
trimethyl-[1-(4-phenoxyphenyl)-3,5-bis(trimethylgermyl)cyclohexyl]germane |
InChI |
InChI=1S/C27H44Ge3O/c1-28(2,3)23-19-24(29(4,5)6)21-27(20-23,30(7,8)9)22-15-17-26(18-16-22)31-25-13-11-10-12-14-25/h10-18,23-24H,19-21H2,1-9H3 |
Clé InChI |
PBEHCANIAOQZRY-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C1CC(CC(C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](C)(C)C)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711118.png)

![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)

